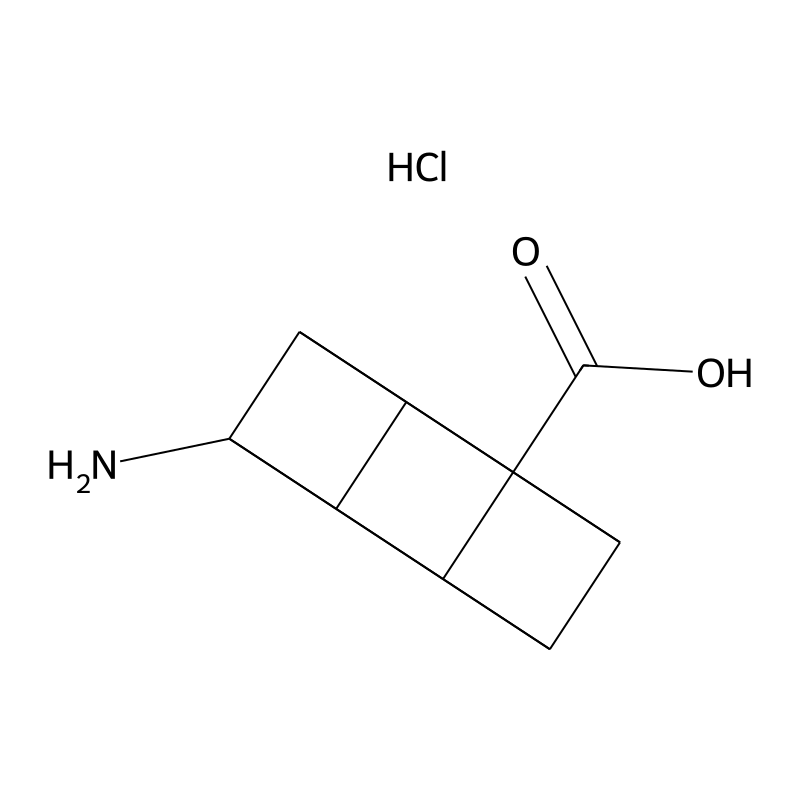4-Aminocubane-1-carboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Aminocubane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 199.63 g/mol. It features a cubane structure, which is a unique arrangement of carbon atoms that forms a cube-like geometry. This compound is primarily recognized for its potential applications in proteomics research and as a building block in organic synthesis. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications .
The chemical reactivity of 4-Aminocubane-1-carboxylic acid hydrochloride can be attributed to its functional groups. It can undergo several types of reactions:
- Acid-Base Reactions: The carboxylic acid group can donate protons, participating in acid-base equilibria.
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Amine Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives.
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and organic synthesis .
4-Aminocubane-1-carboxylic acid hydrochloride has been studied for its biological properties, particularly its role as an amino acid derivative. Preliminary studies suggest it may exhibit:
- Antimicrobial Activity: Some derivatives have shown potential against various bacterial strains.
- Neuroprotective Effects: Research indicates possible benefits in neurodegenerative conditions, although more studies are required to confirm these effects.
Its unique structure may contribute to these activities, making it a candidate for further pharmacological exploration .
The synthesis of 4-Aminocubane-1-carboxylic acid hydrochloride typically involves several steps:
- Cubane Derivative Formation: Starting from simpler cubane derivatives, specific functional groups are introduced through substitution reactions.
- Carboxylation: The introduction of the carboxylic acid group can be achieved via carbonylation methods or by using carboxylating agents.
- Hydrochloride Salt Formation: The final step involves treating the base form with hydrochloric acid to yield the hydrochloride salt.
These synthetic routes are critical for producing the compound in sufficient purity for research applications .
4-Aminocubane-1-carboxylic acid hydrochloride has several notable applications:
- Proteomics Research: It is used as a reagent in the study of proteins and enzymes.
- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development: Potentially useful in developing new therapeutic agents due to its biological activity.
The versatility of this compound makes it valuable across various fields of scientific research .
Interaction studies involving 4-Aminocubane-1-carboxylic acid hydrochloride focus on its binding affinity with biological targets, including enzymes and receptors. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
- In vitro Assays: To evaluate the biological effects and mechanisms of action.
Such studies are crucial for understanding its potential therapeutic roles and guiding further development .
Several compounds share structural or functional similarities with 4-Aminocubane-1-carboxylic acid hydrochloride. Here are some notable examples:
Uniqueness
4-Aminocubane-1-carboxylic acid hydrochloride is unique due to its cubane structure, which offers distinct steric and electronic properties compared to other amino acids and derivatives. This structural uniqueness may contribute to its specific biological activities and applications in research, setting it apart from more common amino acids .








